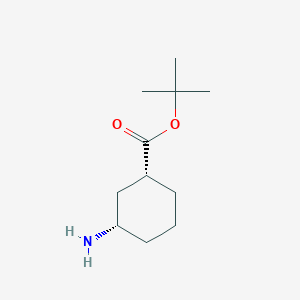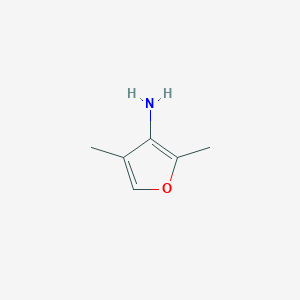![molecular formula C8H7N3O B12816765 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)
1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to form ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to yield ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate. Subsequent steps involve the formation of tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate, which is then cyclized and chlorinated to produce the final compound .
Chemical Reactions Analysis
1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the nitrogen atoms in the ring system. .
Scientific Research Applications
1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells. This reactivation is achieved through the binding of the compound to the mutant form of p53, restoring its wild-type conformation and function .
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one can be compared with other imidazo[1,2-a]pyrazine derivatives:
1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine: This compound has similar antibacterial properties but differs in its chemical reactivity due to the presence of an amine group instead of a ketone.
1-(Imidazo[1,2-a]pyrazin-6-yl)urea: Known for its antiproliferative activity against cancer cells, this compound targets different molecular pathways compared to the ethanone derivative.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-imidazo[1,2-a]pyrazin-6-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-11-3-2-9-8(11)4-10-7/h2-5H,1H3 |
InChI Key |
KMXIMRTZOYPUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=CN=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)
![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)
![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)
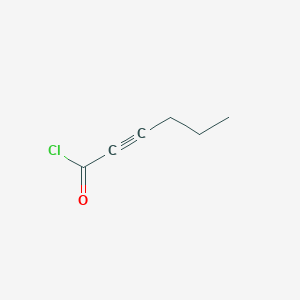
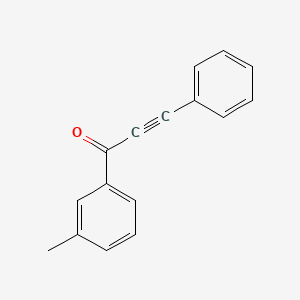
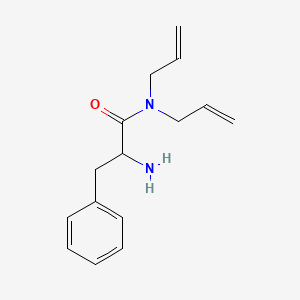


![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
